N-Hydroxy Riluzole

Description

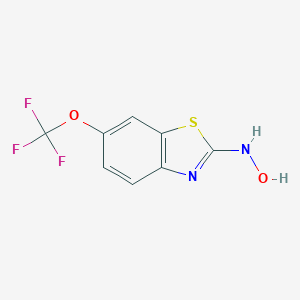

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRTKLVQQZZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431979 | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179070-90-7 | |

| Record name | N-Hydroxyriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYRILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Presumed Mechanism of Action of N-Hydroxy Riluzole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy Riluzole is the principal and pharmacologically active metabolite of Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). The formation of this compound occurs in the liver through N-hydroxylation of the parent compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2[1][2]. While the specific mechanism of action of this compound has not been extensively elucidated in dedicated studies, it is widely presumed to share the multifaceted pharmacological profile of its parent compound, Riluzole. This guide provides a comprehensive overview of the presumed mechanism of action of this compound, based on the well-established activities of Riluzole.

The therapeutic effects of Riluzole are believed to stem from its ability to modulate glutamatergic neurotransmission and neuronal excitability through several key actions: inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling pathways downstream of excitatory amino acid receptors[1][2][3].

Core Mechanisms of Action

The neuroprotective effects of Riluzole, and by extension this compound, are attributed to a combination of pre- and postsynaptic actions that collectively reduce glutamate-mediated excitotoxicity and stabilize neuronal membranes.

Modulation of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of neurodegenerative diseases. Riluzole's ability to attenuate glutamatergic signaling is a cornerstone of its therapeutic effect.

-

Inhibition of Glutamate Release: Riluzole has been shown to inhibit the release of glutamate from presynaptic terminals. This is thought to be a consequence of its action on voltage-gated ion channels.

-

Enhancement of Glutamate Uptake: Riluzole can increase the reuptake of glutamate from the synaptic cleft by enhancing the activity of glutamate transporters, particularly excitatory amino acid transporters (EAATs) located on astrocytes. This helps to lower the extracellular concentration of glutamate.

Inhibition of Voltage-Gated Sodium Channels

A primary and well-characterized mechanism of Riluzole is its ability to block voltage-gated sodium channels.

-

State-Dependent Blockade: Riluzole exhibits a state-dependent blockade of sodium channels, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state means that Riluzole is more effective at inhibiting neurons that are firing at high frequencies, a characteristic of pathological states, while having less effect on normally active neurons. This action reduces neuronal hyperexcitability and, consequently, the excessive release of glutamate.

Postsynaptic Effects and Intracellular Signaling

Riluzole also exerts effects on postsynaptic neurons and intracellular signaling cascades.

-

NMDA Receptor Antagonism: Riluzole can act as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptors. Overactivation of these receptors by glutamate leads to excessive calcium influx and subsequent neuronal cell death.

-

Inhibition of Protein Kinase C (PKC): Some studies suggest that Riluzole can directly inhibit protein kinase C (PKC), an enzyme involved in various signaling pathways, including those that can contribute to neuronal damage.

Quantitative Data on Riluzole's Activity

The following table summarizes key quantitative data from in vitro and in vivo studies on Riluzole, which are presumed to be relevant for this compound.

| Parameter | Value | Species/Model | Reference |

| Sodium Channel Blockade | |||

| IC50 for Voltage-Gated Na+ Current | 2.3 µM | Cultured human skeletal muscle cells | |

| Apparent Dissociation Constant (Inactivated State) | 0.29 µM | Frog myelinated nerve fibre | |

| Glutamate Receptor Inhibition | |||

| IC50 for NMDA-evoked currents | 18 µM | Xenopus oocyte | |

| IC50 for Kainate-evoked currents | 167 µM | Xenopus oocyte | |

| Neuroprotection | |||

| Inhibition of Veratridine-induced LDH release | -90% at 100 µM | Rat hippocampal slices | |

| Reduction of NMDA-induced LDH release | -59% at 100 µM | Rat hippocampal slices |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Riluzole and a typical experimental workflow for assessing its neuroprotective effects.

Detailed Experimental Protocols

The following are representative experimental protocols used to investigate the mechanisms of action of Riluzole.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

-

Objective: To measure the effect of the compound on voltage-gated sodium currents.

-

Cell Type: Cultured neurons (e.g., primary hippocampal or cortical neurons) or cell lines expressing specific sodium channel subtypes (e.g., HEK293 cells).

-

Methodology:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Cells are bathed in an extracellular solution containing blockers of potassium and calcium channels to isolate sodium currents. The intracellular pipette solution contains a sodium salt as the charge carrier.

-

A voltage-clamp protocol is applied to elicit sodium currents. Typically, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +40 mV).

-

The peak inward sodium current is measured at each test potential before and after the application of this compound at various concentrations.

-

To assess state-dependence, the effect of the compound on the voltage-dependence of inactivation is determined by applying a series of prepulses to different voltages before a test pulse to a fixed potential.

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 value for sodium current inhibition. The shift in the steady-state inactivation curve is quantified to determine the affinity for the inactivated state.

In Vitro Excitotoxicity Assay

-

Objective: To assess the neuroprotective effect of the compound against glutamate-induced cell death.

-

Cell Type: Primary cortical or hippocampal neuron cultures.

-

Methodology:

-

Neurons are cultured for a sufficient period to allow for maturation and synapse formation.

-

Cultures are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

An excitotoxic insult is induced by adding a high concentration of glutamate or an NMDA receptor agonist (e.g., 100 µM NMDA) to the culture medium for a specific duration (e.g., 30 minutes to 24 hours).

-

After the insult, the medium is replaced with fresh, toxin-free medium (with or without this compound).

-

Cell viability is assessed 24-48 hours later using methods such as:

-

LDH Assay: Measurement of lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death and membrane damage.

-

MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

Live/Dead Staining: Using fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability.

-

-

-

Data Analysis: The percentage of cell death or survival is calculated for each treatment group and compared to the control and toxin-only groups to determine the neuroprotective efficacy of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its role as the major active metabolite of Riluzole strongly suggests a shared pharmacological profile. The presumed mechanisms, centered on the attenuation of glutamate excitotoxicity and stabilization of neuronal excitability, provide a solid framework for understanding its neuroprotective effects. Further research specifically focused on this compound is warranted to confirm these assumptions and to potentially uncover unique aspects of its activity that may contribute to the overall therapeutic benefit of Riluzole.

References

- 1. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Hydroxy Riluzole: Synthesis, Chemical Properties, and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Riluzole, a benzothiazole derivative, is a drug known for its neuroprotective effects, primarily through the modulation of glutamate neurotransmission.[1][2] Its clinical efficacy is influenced by its metabolic fate, with N-Hydroxy Riluzole being a key metabolite. The formation of this N-hydroxy metabolite is a critical step in the biotransformation of Riluzole and is primarily mediated by the cytochrome P450 enzyme system.[3] This guide delves into the specifics of this metabolic pathway and the chemical nature of the resulting compound.

Synthesis Pathway

While this compound is readily available from commercial suppliers as a reference standard, a detailed, step-by-step chemical synthesis protocol from a starting material is not explicitly documented in readily accessible scientific literature.[4][5] The primary route to obtaining this compound is through the metabolic N-hydroxylation of Riluzole.

Metabolic Synthesis (N-Hydroxylation of Riluzole)

The in vivo and in vitro synthesis of this compound occurs through the enzymatic oxidation of the primary amino group of Riluzole. This reaction is predominantly catalyzed by the Cytochrome P450 1A2 (CYP1A2) isoenzyme, located primarily in the liver. Minor contributions from other CYP isoforms like CYP1A1 have also been suggested.

Experimental Protocol: In Vitro Metabolic Synthesis of this compound

This protocol is a generalized representation based on common in vitro drug metabolism studies.

Materials:

-

Riluzole

-

Human liver microsomes (or recombinant CYP1A2 enzyme)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator/shaker at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Riluzole in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (or recombinant CYP1A2), the NADPH regenerating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Riluzole stock solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

Logical Relationship of Metabolic Synthesis

Caption: Metabolic conversion of Riluzole to this compound.

Chemical Properties

This compound is a stable solid at room temperature and is soluble in organic solvents such as acetonitrile and DMSO. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-hydroxy-6-(trifluoromethoxy)-2-benzothiazolamine | |

| CAS Number | 179070-90-7 | |

| Molecular Formula | C₈H₅F₃N₂O₂S | |

| Molecular Weight | 250.20 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% (commercially available) | |

| Solubility | Soluble in Acetonitrile and DMSO | |

| Storage Temperature | -20°C | |

| SMILES | O=N/C1=N/C2=CC(OC(F)(F)F)=CC=C2S1 | |

| InChI | InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) |

Analytical Characterization

The identification and quantification of this compound are typically performed using modern analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the separation of Riluzole and its metabolites from biological matrices. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Experimental Protocol: HPLC Analysis of this compound

This is a representative protocol and may require optimization.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 260 nm or Mass Spectrometry

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the detection and quantification of this compound. Electrospray ionization (ESI) in positive ion mode is commonly employed.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of this compound.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its formation from Riluzole, a critical step in the drug's metabolism and detoxification. Following its formation, this compound can undergo further conjugation reactions, such as glucuronidation, to facilitate its excretion from the body.

Metabolic Pathway of Riluzole

References

- 1. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. scbt.com [scbt.com]

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of N-Hydroxy Riluzole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Riluzole, a benzothiazole agent, is a cornerstone in the management of amyotrophic lateral sclerosis (ALS), primarily acting as a neuroprotective agent.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for riluzole is hepatic N-hydroxylation, leading to the formation of its major active metabolite, N-Hydroxy Riluzole.[3][4][5] This technical guide provides a comprehensive overview of the in vivo metabolism of riluzole to this compound and delineates the current understanding of the metabolite's subsequent pharmacokinetic profile. We consolidate quantitative data from preclinical and clinical studies on the parent drug to provide context, detail the experimental protocols for in vivo analysis, and utilize visualizations to illustrate key metabolic and experimental processes.

Riluzole Metabolism: The Genesis of this compound

The biotransformation of riluzole is extensive and primarily occurs in the liver. The metabolic process consists of two main phases: cytochrome P450-dependent oxidation and subsequent glucuronidation.

Phase I Metabolism: N-Hydroxylation

The critical step in riluzole metabolism is the hydroxylation of its primary amine group, which produces this compound. In vitro studies utilizing human liver microsomes have conclusively identified Cytochrome P450 1A2 (CYP1A2) as the principal isozyme responsible for this reaction. While CYP1A2 is the main catalyst in the liver, extrahepatic CYP1A1 has also been shown to generate this compound and other hydroxylated derivatives. Other CYP isozymes, such as CYP2D6, CYP2C19, CYP3A4, and CYP2E1, are not considered to contribute significantly to riluzole's metabolism in humans.

Phase II Metabolism: Glucuronidation

Following its formation, this compound is rapidly conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more water-soluble O- and N-glucuronides, which constitute over 85% of the metabolites found in urine and are readily excreted. Direct glucuronidation of the parent riluzole molecule also occurs, but it is a much slower pathway compared to the conjugation of this compound.

The metabolic cascade from riluzole to its excreted glucuronide conjugates is visualized below.

Pharmacokinetics of Riluzole and this compound

While this compound is the primary metabolite, detailed in vivo pharmacokinetic data specifically for this compound are limited in publicly available literature. The majority of studies focus on the parent drug, riluzole. The pharmacokinetics of riluzole provide the essential context for understanding the formation and subsequent disposition of this compound. After oral administration, riluzole is well-absorbed, with an absolute bioavailability of approximately 60%. However, co-administration with a high-fat meal can significantly decrease absorption, reducing the area under the curve (AUC) by about 20% and the peak plasma concentration (Cmax) by about 45%.

Quantitative Pharmacokinetic Parameters of Riluzole

The following table summarizes key pharmacokinetic parameters for riluzole from studies in humans and preclinical species. It is important to note the significant inter-species differences, for instance, in the elimination half-life.

| Parameter | Human | Dog (Beagle) | Mouse (CF1) |

| Absolute Bioavailability | ~60% | Not Reported | Not Reported |

| Tmax (Time to Peak) | 1.0 - 1.5 hours (fasted) | Not Reported | 5 - 30 minutes (IP) |

| Elimination Half-life (t½) | ~12 hours (multiple dose) | 1.5 - 3.0 hours | Not Reported |

| Protein Binding | ~96% | Not Reported | Not Reported |

| Metabolism | Hepatic (CYP1A2) | Not Reported | Not Reported |

| Key Metabolite | This compound | Not Reported | Not Reported |

| Excretion | >90% Renal (as glucuronides) | Not Reported | Not Reported |

Table 1: Summary of Riluzole Pharmacokinetic Parameters

Experimental Protocols for In Vivo Analysis

The study of riluzole and this compound pharmacokinetics in vivo involves a standardized workflow, from administration in animal models to the analysis of biological samples.

Animal Models

Preclinical in vivo studies have been conducted in various species to characterize the pharmacokinetic and metabolic profiles of riluzole. Commonly used models include:

-

Mice: CF1 and mdr1a(-/-) strains have been used to investigate brain and plasma pharmacokinetics, as well as the role of P-glycoprotein transporters.

-

Dogs: Beagle dogs have been used to determine pharmacokinetic parameters following oral administration.

-

Rats: Used in studies to assess neurobehavioral and physiological effects.

Dosing, Sample Collection, and Preparation

-

Administration: Riluzole is typically administered orally (gavage) to mimic clinical use. In some mechanistic studies, intraperitoneal (IP) or intrathecal (IT) routes are employed.

-

Sample Collection: Biological matrices are collected at serial time points post-dose. These include whole blood, plasma, urine, feces, and, in terminal studies, tissues such as the brain and spinal cord.

-

Sample Preparation: To remove interfering substances and concentrate the analytes, samples undergo preparation before analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Analytical Methodology

The gold standard for the quantification of riluzole and the identification of its metabolites, including this compound, in complex biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity, specificity, and accuracy. High-Resolution Mass Spectrometry (HRMS) may be employed for the structural elucidation of novel or unexpected metabolites.

The general workflow for these experiments is outlined in the diagram below.

Conclusion

This compound is the principal in vivo metabolite of riluzole, formed primarily through CYP1A2-mediated N-hydroxylation. It undergoes rapid subsequent glucuronidation, facilitating its excretion. While the metabolic pathway is well-characterized, specific in vivo pharmacokinetic parameters for this compound itself are not extensively documented. The existing data on the parent drug, riluzole, provide a crucial framework for understanding the exposure context in which the metabolite is formed. Future research focusing directly on the absorption, distribution, metabolism, and excretion of isolated this compound would be invaluable for a more complete understanding of its pharmacological and toxicological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Metabolic Journey of N-Hydroxy Riluzole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy Riluzole is the principal and pharmacologically relevant metabolite of Riluzole, a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). The discovery and characterization of this compound have been pivotal in understanding the metabolic fate, and to some extent, the therapeutic and toxicological profile of its parent drug. This technical guide provides an in-depth exploration of the discovery, history, and development of this compound, with a focus on its metabolic pathway, experimental protocols for its study, and quantitative data.

Discovery and Initial Identification

The discovery of this compound is intrinsically linked to the metabolic studies of Riluzole. Seminal work published in 1997 by Sanderink and colleagues was the first to comprehensively characterize the in vitro metabolism of Riluzole and identify this compound as its major metabolite.[1] This research established that the formation of this compound occurs through the N-hydroxylation of the primary amine group of the Riluzole molecule.

The initial investigations were driven by the need to understand the biotransformation of Riluzole to assess its efficacy, safety, and potential for drug-drug interactions. These early studies utilized human liver microsomes and expressed cytochrome P450 enzymes to elucidate the metabolic pathways.

Metabolic Pathway and Enzymology

The biotransformation of Riluzole to this compound is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzyme: Cytochrome P450 1A2 (CYP1A2)

In vitro studies using human hepatic microsomes and specific CYP isoenzymes have unequivocally identified CYP1A2 as the principal enzyme responsible for the N-hydroxylation of Riluzole.[1] The involvement of CYP1A2 was confirmed through inhibition studies using selective inhibitors and by observing the metabolic activity of expressed CYP1A2 enzymes.[1] While other CYP isoforms such as CYP1A1 may contribute to a lesser extent, CYP1A2 plays the predominant role in the formation of this compound.[1]

Subsequent Glucuronidation

Following its formation, this compound undergoes Phase II metabolism, specifically glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxylamine group of this compound, forming O- and N-glucuronides. This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily via the urine.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its formation.

Table 1: In Vitro Metabolism Kinetics

| Parameter | Value | Species | System | Reference |

| Km for this compound formation | 30 µM | Human | Hepatic Microsomes |

Table 2: Inhibition of Riluzole N-hydroxylation

| Inhibitor | IC50 | Target Enzyme | Reference |

| α-Naphthoflavone | 0.42 µM | CYP1A2 | |

| Amitriptyline | ~200-500 µM | CYP1A2 | |

| Diclofenac | ~200-500 µM | CYP1A2 | |

| Diazepam | ~200-500 µM | CYP1A2 | |

| Clomipramine | ~200-500 µM | CYP1A2 | |

| Imipramine | ~200-500 µM | CYP1A2 | |

| Quinine | ~200-500 µM | CYP1A2 | |

| Enoxacin | ~200-500 µM | CYP1A2 | |

| Cimetidine | 940 µM | CYP1A2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the study of this compound.

In Vitro Metabolism of Riluzole in Human Liver Microsomes

This protocol is based on the methods described by Sanderink et al. (1997).

Objective: To determine the kinetics of this compound formation from Riluzole in human liver microsomes.

Materials:

-

Human liver microsomes

-

[14C]Riluzole (or unlabeled Riluzole with a suitable analytical method)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

High-Performance Liquid Chromatography (HPLC) system with a radiochemical detector or a mass spectrometer.

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in potassium phosphate buffer.

-

Add [14C]Riluzole to the reaction mixture at various concentrations (e.g., 5-100 µM) to determine kinetic parameters.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify Riluzole and its metabolites, including this compound.

-

Calculate the rate of formation of this compound and determine the Km and Vmax values using appropriate enzyme kinetics software.

CYP450 Inhibition Assay

Objective: To determine the inhibitory potential of various compounds on the CYP1A2-mediated formation of this compound.

Materials:

-

Human liver microsomes or recombinant human CYP1A2 enzyme

-

Riluzole (at a concentration near the Km, e.g., 30 µM)

-

Test inhibitors at a range of concentrations

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system

Procedure:

-

Prepare reaction mixtures as described in the metabolism assay, including Riluzole and the microsomal or recombinant enzyme system.

-

Add the test inhibitor at various concentrations to the respective reaction tubes. A control reaction without the inhibitor should be included.

-

Follow the incubation, termination, and analysis steps as outlined in the metabolism protocol.

-

Calculate the rate of this compound formation in the presence of the inhibitor relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Synthesis and Characterization

While detailed synthetic procedures for this compound are not widely published in the primary literature, its synthesis is a critical step for obtaining a reference standard for analytical and pharmacological studies. The synthesis would likely involve the introduction of a hydroxyl group onto the nitrogen atom of the 2-amino group of a suitable benzothiazole precursor. Commercially, this compound is available from various chemical suppliers for research purposes.

Characterization of synthesized this compound would typically involve:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Pharmacological Activity and Development Outlook

The pharmacological activity of this compound itself has not been as extensively studied as its parent compound. Some in vitro assays have suggested that certain metabolites of Riluzole may possess pharmacological activity. However, a dedicated development program for this compound as a standalone therapeutic agent has not been prominent in the scientific literature.

The focus of development has largely been on understanding its role in the overall pharmacology of Riluzole and in the development of Riluzole prodrugs designed to bypass the extensive first-pass metabolism that leads to variable patient exposure. By modifying the Riluzole molecule, researchers aim to create compounds that are more stable and provide more consistent plasma concentrations of the active parent drug.

Conclusion

The discovery of this compound as the major metabolite of Riluzole was a crucial step in understanding the disposition of this important neuroprotective agent. The elucidation of its formation via CYP1A2 has significant implications for potential drug-drug interactions and inter-individual variability in patient response to Riluzole. While this compound itself has not been a primary focus for independent drug development, its study remains essential for the continued optimization of therapies related to Riluzole and for the broader understanding of drug metabolism in neuropharmacology. Further research into the specific pharmacological activities of this compound could yet reveal novel therapeutic potential.

References

N-Hydroxy Riluzole and its Putative Role in Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), with a well-documented modulatory effect on glutamatergic neurotransmission. Its primary metabolite, N-Hydroxy Riluzole, is formed through cytochrome P450-mediated oxidation. While the pharmacological profile of Riluzole is extensively studied, the specific contribution of this compound to the overall therapeutic effect remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the established mechanisms of Riluzole on the glutamatergic system, including quantitative data and experimental methodologies. It will also address the current knowledge gap regarding this compound, positioning it as an area for future research.

Introduction: Riluzole and the Glutamatergic System

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation, leading to excitotoxicity, is implicated in the pathophysiology of numerous neurodegenerative diseases. Riluzole is a therapeutic agent that primarily targets the glutamatergic system to exert its neuroprotective effects[1][2]. The metabolism of Riluzole is predominantly hepatic, mediated by the cytochrome P450 isoenzyme CYP1A2, which leads to the formation of this compound[3][4]. While this metabolite is the major product of Riluzole's biotransformation, its specific pharmacological activities and role in glutamatergic neurotransmission are not well-documented[5]. This guide will first detail the known actions of the parent compound, Riluzole.

Riluzole's Mechanism of Action in Glutamatergic Neurotransmission

Riluzole's effects on the glutamatergic system are multifaceted, involving presynaptic, and to a lesser extent, postsynaptic mechanisms.

Presynaptic Inhibition of Glutamate Release

The primary mechanism of Riluzole is the inhibition of glutamate release from presynaptic terminals. This is largely achieved through the stabilization of the inactivated state of voltage-gated sodium channels. By blocking these channels, Riluzole reduces neuronal excitability and consequently, the depolarization-induced influx of Ca2+, a critical step for vesicular glutamate release.

Modulation of Voltage-Gated Ion Channels

Riluzole demonstrates a high affinity for the inactivated state of tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels. This preferential binding to the inactivated state means its effects are more pronounced in depolarized or pathologically active neurons, thereby selectively dampening excessive neuronal firing.

Postsynaptic Effects

While the presynaptic actions are more prominent, Riluzole has also been reported to have postsynaptic effects by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors at higher concentrations.

Quantitative Data for Riluzole's Activity

The following tables summarize the available quantitative data for Riluzole's effects on various components of the glutamatergic and neuronal signaling pathways.

| Target | Action | Potency (IC50 / Ki) | Species/System | Reference |

| Voltage-Gated Na+ Channels | Block of inactivated state | IC50: 2.3 µM | Cultured human skeletal muscle cells | |

| Voltage-Gated Na+ Channels | Block of inactivated state (TTX-S) | Ki: 2 µM | Rat dorsal root ganglion neurons | |

| Voltage-Gated Na+ Channels | Block of inactivated state (TTX-R) | Ki: 3 µM | Rat dorsal root ganglion neurons | |

| Voltage-Gated Na+ Channels | Block of resting state (TTX-S) | Kd: 90 µM | Rat dorsal root ganglion neurons | |

| Voltage-Gated Na+ Channels | Block of resting state (TTX-R) | Kd: 143 µM | Rat dorsal root ganglion neurons |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the effects of compounds like Riluzole.

Glutamate Release Assay from Synaptosomes

This protocol describes a method to measure endogenous glutamate release from isolated nerve terminals (synaptosomes) using an on-line enzyme-coupled fluorometric assay.

I. Preparation of Synaptosomes:

-

Homogenize rat cerebral cortex in a buffered sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude mitochondrial fraction containing synaptosomes.

-

Resuspend the pellet and layer it onto a discontinuous Percoll gradient.

-

Centrifuge at high speed to separate synaptosomes from other components.

-

Collect the synaptosomal fraction and wash to remove Percoll.

II. Measurement of Glutamate Release:

-

Incubate the prepared synaptosomes in a buffer solution.

-

Introduce the synaptosomes into a fluorometer cuvette containing glutamate dehydrogenase and NADP+.

-

Establish a baseline fluorescence reading.

-

Induce depolarization and subsequent glutamate release using a potassium channel blocker like 4-aminopyridine.

-

Monitor the increase in fluorescence, which is proportional to the amount of glutamate released.

-

To test the effect of a compound, pre-incubate the synaptosomes with the desired concentration of the compound before inducing depolarization.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Currents

This protocol outlines the measurement of voltage-gated sodium currents in cultured neurons or cell lines expressing sodium channels.

I. Cell Preparation:

-

Culture dorsal root ganglion neurons or a suitable cell line (e.g., HEK293) expressing the sodium channel of interest.

-

Plate cells on glass coverslips for electrophysiological recording.

II. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal pipette solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Apply voltage protocols to elicit sodium currents. For example, to measure tonic block, hold the cell at a resting membrane potential and apply depolarizing steps. To assess inactivated state block, use a depolarizing prepulse to inactivate the channels before the test pulse.

-

Record currents before and after the application of the test compound to the external solution.

-

Analyze the reduction in current amplitude to determine the extent of block.

This compound: An Uncharacterized Metabolite

This compound is the primary metabolite of Riluzole, formed via N-hydroxylation by the CYP1A2 enzyme in the liver. Following its formation, it is readily conjugated with glucuronic acid to form O- and N-glucuronides, which are then excreted.

dot

Caption: Metabolic pathway of Riluzole to this compound and subsequent glucuronidation.

Despite being the major metabolite, there is a significant lack of publicly available data on the pharmacological activity of this compound. It is plausible that this metabolite contributes to the overall neuroprotective effects of Riluzole, but dedicated studies are required to confirm this. Key unanswered questions include:

-

Does this compound retain activity at voltage-gated sodium channels?

-

Does it inhibit glutamate release with a potency similar to or different from Riluzole?

-

Does it have any significant off-target effects?

-

What is its blood-brain barrier permeability?

The development of Riluzole prodrugs is one strategy that has been explored to bypass the first-pass metabolism to this compound, aiming for more consistent plasma concentrations of the parent drug. This further underscores the current focus on Riluzole as the primary active moiety.

Proposed Signaling Pathways for Riluzole

The following diagram illustrates the proposed mechanism of action of Riluzole at a glutamatergic synapse. The potential, yet unconfirmed, site of action for this compound is also indicated.

dot

Caption: Riluzole's primary action on presynaptic voltage-gated sodium channels.

Logical Workflow for Investigating this compound

To address the current knowledge gap, a structured experimental workflow is proposed.

dot

Caption: Proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions

Riluzole is a cornerstone therapy in ALS, primarily acting as a presynaptic inhibitor of glutamate release through the modulation of voltage-gated sodium channels. While its metabolism to this compound is a key pharmacokinetic feature, the pharmacodynamic profile of this major metabolite remains a significant gap in the scientific literature. Future research should prioritize the characterization of this compound's activity within the glutamatergic system. Such studies would not only provide a more complete understanding of Riluzole's therapeutic effects but could also inform the development of new neuroprotective agents with improved efficacy and metabolic stability. Elucidating the role of this compound is a critical next step in optimizing therapeutic strategies for neurodegenerative diseases.

References

- 1. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Hydroxy Riluzole: Chemical Structure, Formula, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Hydroxy Riluzole, the principal active metabolite of the neuroprotective drug Riluzole. This document details its chemical structure, physicochemical properties, metabolic pathway, and relevant experimental methodologies, presented in a format tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 179070-90-7. It is a metabolite of Riluzole, an antiglutamatergic agent. The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for its scientific identity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine |

| CAS Number | 179070-90-7 |

| Molecular Formula | C₈H₅F₃N₂O₂S[1][2] |

| Molecular Weight | 250.20 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO |

| InChI Key | MFGRTKLVQQZZIE-UHFFFAOYSA-N |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in Acetonitrile and DMSO[3] |

| Predicted pKa | 12.69 ± 0.53 |

| Predicted LogP | 3.069 |

| Predicted Boiling Point | 353.1 ± 52.0 °C |

| Predicted Density | 1.71 ± 0.1 g/cm³ |

Metabolic Pathway and Bioformation

This compound is the primary oxidative metabolite of Riluzole. Its formation is a critical step in the biotransformation of the parent drug.

Cytochrome P450-Mediated Metabolism

The N-hydroxylation of Riluzole is predominantly catalyzed by the cytochrome P450 isoform CYP1A2 in human hepatic microsomes[4]. While CYP1A1, an extrahepatic isoform, can also contribute to the formation of this compound and other hydroxylated derivatives, CYP1A2 is considered the principal enzyme in the liver for this metabolic conversion. Following its formation, this compound is readily conjugated to form O- and N-glucuronides, which are then excreted.

Experimental Protocols

This section outlines the methodologies pertinent to the study of this compound, including its synthesis and the in vitro analysis of its metabolic formation.

Synthesis of Riluzole (Parent Compound)

A general procedure for the synthesis of the parent compound, Riluzole, involves the reaction of 4-(trifluoromethoxy)aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine. The resulting product is then purified through recrystallization.

Materials:

-

4-(trifluoromethoxy)aniline

-

Potassium thiocyanate

-

Glacial acetic acid

-

Bromine

-

Ethyl acetate

-

Sodium carbonate (Na₂CO₃)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether-petrol ether

Procedure:

-

Potassium thiocyanate is added to a solution of 4-(trifluoromethoxy)aniline in glacial acetic acid and stirred.

-

The reaction mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise.

-

The reaction is allowed to proceed to completion at room temperature.

-

The mixture is diluted with water, alkalized with Na₂CO₃, and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated.

-

The residue is recrystallized from diethyl ether-petrol ether to yield Riluzole.

In Vitro Metabolism of Riluzole in Human Liver Microsomes

The following is a representative protocol for studying the metabolism of Riluzole to this compound using human liver microsomes, based on standard methodologies in the field.

Objective: To determine the kinetics and enzymatic pathways of Riluzole N-hydroxylation.

Materials:

-

Pooled human liver microsomes

-

Riluzole (substrate)

-

NADPH regenerating system (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

CYP1A2-selective inhibitor (e.g., α-naphthoflavone)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, potassium phosphate buffer, and Riluzole at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed for a specified time at 37°C with gentle shaking.

-

Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The formation of this compound is quantified using a validated LC-MS/MS method.

-

Enzyme Inhibition Studies: To confirm the role of CYP1A2, the experiment is repeated in the presence of a selective inhibitor like α-naphthoflavone, and the reduction in this compound formation is measured.

Biological Activity and Mechanism of Action of the Parent Compound, Riluzole

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the mechanism of action of its parent compound, Riluzole, is well-characterized. Riluzole's neuroprotective effects are believed to be multifactorial.

Table 3: Biological Activity of Riluzole (Parent Compound)

| Target/Action | Effect | IC₅₀ / Kᵢ |

| Voltage-gated sodium channels | Inactivation, inhibition of persistent current | Kᵢ = 0.2 µM (on recombinant rat sodium channels) |

| NMDA Receptors | Noncompetitive blockade | IC₅₀ = 18 µM |

| Kainate Receptors | Inhibition | IC₅₀ = 167 µM |

| Glutamate Release | Inhibition | - |

| Glutamate Uptake | Stimulation | - |

Riluzole's primary mechanism involves the inhibition of glutamate release from presynaptic terminals and the inactivation of voltage-dependent sodium channels. It also demonstrates an ability to interfere with intracellular signaling pathways that follow the binding of excitatory amino acids to their receptors. The following diagram illustrates the key points of Riluzole's mechanism of action.

Conclusion

This compound is a key metabolite in the pharmacology of Riluzole. Its formation, primarily mediated by CYP1A2, is a crucial determinant of the parent drug's clearance and pharmacokinetic profile. While the biological activity of this compound itself requires further characterization, understanding its chemical properties and metabolic pathway is essential for a comprehensive assessment of Riluzole's disposition and for the development of new chemical entities based on this scaffold. The experimental protocols outlined herein provide a foundation for further research into this important metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 4. Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of N-Hydroxy Riluzole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hydroxy Riluzole is the principal and pharmacologically active metabolite of Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] While the in vitro pharmacological profile of Riluzole is well-documented, specific quantitative data for this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of the expected in vitro pharmacological profile of this compound, based on the extensive data available for its parent compound, Riluzole. The information presented herein is intended to guide research and drug development efforts by providing a foundational understanding of the likely mechanisms of action of this key metabolite.

It is critical to note that while this compound is known to be pharmacologically active, the quantitative data presented in this document, such as IC50 and Ki values, are derived from studies on Riluzole.[3][4] These values should be considered indicative of the potential activity of this compound, with the understanding that the potency of the metabolite may differ. Further dedicated in vitro studies on this compound are required for a definitive characterization of its pharmacological profile.

Introduction

Riluzole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP1A2, leading to the formation of this compound.[5] This metabolite is then subject to glucuronidation before excretion. The pharmacological activity of Riluzole's metabolites is considered to contribute to its overall therapeutic effect. Understanding the specific in vitro profile of this compound is therefore crucial for a complete picture of the drug's mechanism of action and for the development of new therapeutic strategies.

This guide summarizes the known in vitro effects of Riluzole on key pharmacological targets, including ion channels, and its impact on neurotransmitter release. Detailed experimental protocols for the assays used to characterize these activities are also provided, which can be adapted for the specific study of this compound.

Quantitative Pharmacological Data (Based on Riluzole)

The following tables summarize the in vitro pharmacological data for Riluzole. These values provide a basis for predicting the activity of this compound.

Table 1: Inhibition of Voltage-Gated Ion Channels by Riluzole

| Channel Subtype | Assay System | IC50 / Ki (µM) | Reference |

| Voltage-Gated Sodium Channels (VGSCs) | Cultured differentiated human skeletal muscle cells | 2.3 | |

| hNav1.4 | HEK293 cells | 16.3 (0.1 Hz), 7.9 (10 Hz) | |

| hNav1.7 | HEK293 cells | 16.6 (0.1 Hz), 8.5 (10 Hz) | |

| Large-Conductance Ca2+-activated K+ (BKCa) Channels | Cultured differentiated human skeletal muscle cells | (Activation) |

Table 2: Effects of Riluzole on Neurotransmitter Systems

| Activity | Assay System | IC50 / Effect | Reference |

| Inhibition of Glutamate Release | Cultured neurons, brain slices | - | |

| Blockade of NMDA Receptors (non-competitive) | - | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Riluzole, which can be adapted for this compound.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to assess the inhibitory or modulatory effects of a test compound on voltage-gated ion channels expressed in a cellular system.

Objective: To determine the IC50 of a test compound on a specific ion channel subtype.

Materials:

-

Cell line expressing the target ion channel (e.g., HEK293 cells)

-

Cell culture reagents

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

Test compound stock solution (e.g., in DMSO)

Procedure:

-

Cell Culture: Culture the cells expressing the target ion channel under standard conditions.

-

Cell Preparation: Plate cells onto glass coverslips for recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Solutions: Prepare appropriate intracellular and extracellular solutions to isolate the current of interest.

-

Whole-Cell Patch-Clamp:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols to elicit the target ion channel currents.

-

-

Compound Application:

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of the test compound dissolved in the extracellular solution.

-

Record currents at each concentration after steady-state inhibition is reached.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the current to the baseline to determine the percentage of inhibition.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a test compound for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

Non-labeled ("cold") ligand for determining non-specific binding

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a microplate, combine the receptor preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of cold ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enzyme Inhibition Assay

This protocol is used to determine the inhibitory potency (IC50) of a test compound on a specific enzyme.

Objective: To determine the IC50 of a test compound for a target enzyme.

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Assay buffer

-

Test compound

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Assay Setup: In a microplate, add the enzyme, assay buffer, and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the test compound.

-

Plot the percentage of enzyme activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways believed to be modulated by Riluzole and, by extension, this compound, as well as a typical experimental workflow for its in vitro characterization.

Caption: Putative mechanism of action of Riluzole and this compound on glutamatergic neurotransmission.

Caption: Experimental workflow for determining the in vitro pharmacological profile of this compound.

Conclusion

While direct quantitative in vitro pharmacological data for this compound is not extensively available, the well-characterized profile of its parent compound, Riluzole, provides a strong foundation for predicting its activity. It is anticipated that this compound shares Riluzole's modulatory effects on voltage-gated ion channels and its inhibitory action on glutamate release. This technical guide serves as a valuable resource for researchers by consolidating the available information on Riluzole and providing detailed experimental frameworks to facilitate the specific investigation of this compound. Further research is imperative to definitively elucidate the in vitro pharmacological profile of this key metabolite and its contribution to the overall therapeutic effects of Riluzole.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Formation of N-Hydroxy Riluzole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical role played by cytochrome P450 (CYP) enzymes in the metabolic formation of N-Hydroxy Riluzole, the primary metabolite of the neuroprotective drug Riluzole. Understanding this metabolic pathway is paramount for drug development, predicting drug-drug interactions, and comprehending the variability in patient response to Riluzole, a cornerstone therapy for amyotrophic lateral sclerosis (ALS).[1][2][3][4] This document synthesizes current in vitro and in vivo data, details experimental protocols for studying Riluzole metabolism, and presents key quantitative findings in a clear, comparative format.

Introduction to Riluzole Metabolism

Riluzole undergoes extensive phase I metabolism, primarily through oxidation, to form this compound.[5] This initial hydroxylation is a critical step that precedes further conjugation and elimination of the drug. The rate and extent of this compound formation are highly dependent on the activity of specific cytochrome P450 enzymes, which can vary significantly among individuals due to genetic polymorphisms and environmental factors. This variability has been linked to the wide range of Riluzole plasma concentrations observed in patients.

Key Cytochrome P450 Enzymes in this compound Formation

In vitro studies utilizing human liver microsomes, as well as experiments with genetically expressed human CYP isoenzymes, have identified two primary enzymes responsible for the N-hydroxylation of Riluzole: CYP1A1 and CYP1A2 . While historically CYP1A2 was considered the major contributor, more recent evidence suggests that CYP1A1 plays an equally, if not more, significant role. A minor pathway involving direct glucuronidation by UGT1A8/9 has also been identified.

Quantitative Contribution of CYP Enzymes

The relative contributions of the key enzymes involved in Riluzole metabolism have been estimated through in vitro inhibition studies and physiologically based pharmacokinetic (PBPK) modeling. These findings are crucial for predicting the impact of co-administered drugs that may inhibit or induce these specific CYP isoforms.

| Enzyme | Relative Contribution to Riluzole Metabolism | Data Source |

| CYP1A1 | 60% | Based on a review of clinical and non-clinical data and PBPK modeling. This revision from earlier assumptions highlights the critical role of extrahepatic CYP1A1 in overall Riluzole clearance. |

| CYP1A2 | 30% | Primarily responsible for the formation of this compound in the liver. The contribution of CYP1A2 is supported by in vivo urinary recovery data of this compound and its glucuronide conjugate, accounting for approximately 27% of the administered Riluzole dose. |

| UGT1A8/9 | 10% | Represents a minor pathway of direct glucuronidation of the parent Riluzole molecule. |

Experimental Protocols for Studying Riluzole Metabolism

The elucidation of the metabolic pathway of Riluzole to this compound has been achieved through a series of well-defined in vitro experiments. These protocols are fundamental for researchers aiming to replicate or build upon these findings.

Incubation with Human Liver Microsomes

This experiment is a cornerstone for studying hepatic drug metabolism.

Objective: To determine the kinetics and identify the major metabolites of Riluzole in a system that contains a full complement of hepatic CYP enzymes.

Methodology:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture contains:

-

Human liver microsomes (e.g., 0.5 mg/mL protein)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

[14C]Riluzole (e.g., 15 µM) as the substrate to facilitate detection of metabolites.

-

NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or UDPGA as a cofactor.

-

-

-

Incubation:

-

The mixture is pre-incubated at 37°C for a few minutes to allow for temperature equilibration.

-

The reaction is initiated by the addition of the NADPH generating system.

-

Incubations are carried out at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

-

Sample Processing and Analysis:

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or a mass spectrometer (LC-MS) to identify and quantify Riluzole and this compound.

-

Reaction Phenotyping with Recombinant Human CYP Enzymes

This approach allows for the precise identification of the specific CYP isoforms responsible for a particular metabolic reaction.

Objective: To determine which specific CYP enzymes are capable of metabolizing Riluzole to this compound.

Methodology:

-

Enzyme Source:

-

Commercially available recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells, yeast cells, or B-lymphoblastoid cells) are used. A panel of major drug-metabolizing CYPs is typically screened (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

-

Incubation:

-

Riluzole is incubated individually with each recombinant CYP enzyme in the presence of a suitable buffer and an NADPH generating system.

-

Control incubations without the enzyme or without the NADPH generating system are included to account for non-enzymatic degradation.

-

-

Analysis:

-

The formation of this compound is monitored over time using LC-MS/MS. The rate of formation is then calculated for each CYP isoform.

-

Chemical Inhibition Studies

This method uses specific chemical inhibitors to probe the contribution of individual CYP enzymes to Riluzole metabolism in human liver microsomes.

Objective: To quantify the contribution of specific CYP enzymes to the overall metabolism of Riluzole in a complex system like human liver microsomes.

Methodology:

-

Incubation Setup:

-

Incubations are performed as described for human liver microsomes (Section 3.1).

-

Prior to the addition of Riluzole, the microsomes are pre-incubated with a specific CYP inhibitor.

-

-

Inhibitors Used:

-

α-Naphthoflavone: A potent inhibitor of CYP1A enzymes, particularly CYP1A2.

-

Caffeine and Acetanilide: Selective inhibitors of CYP1A2.

-

-

Data Analysis:

-

The rate of this compound formation in the presence of the inhibitor is compared to the rate in a control incubation without the inhibitor. The percentage of inhibition is then calculated to estimate the contribution of the targeted CYP enzyme.

-

Kinetic Parameters of this compound Formation

Kinetic studies provide valuable insights into the affinity of the metabolizing enzymes for Riluzole.

| Parameter | Value | Experimental System | Significance |

| Km | 30 µM | Human Liver Microsomes | The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. This value is crucial for predicting the metabolic rate at different Riluzole concentrations. |

| IC50 | 0.42 µM | α-Naphthoflavone (CYP1A2) | The half-maximal inhibitory concentration (IC50) for α-naphthoflavone on Riluzole N-hydroxylation in human liver microsomes indicates a high sensitivity of this metabolic pathway to CYP1A2 inhibition. |

| IC50 | ~200-500 µM | Various Drugs | Weak inhibition of Riluzole hydroxylation was observed with several co-administered drugs like amitriptyline, diclofenac, diazepam, clomipramine, imipramine, quinine, and enoxacin, suggesting a lower risk of significant drug-drug interactions with these specific compounds. |

Visualizing the Metabolic Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound formation.

Caption: Metabolic pathway of Riluzole.

Caption: In vitro Riluzole metabolism workflow.

Conclusion

The formation of this compound is a critical metabolic step predominantly mediated by CYP1A1 and CYP1A2. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals. A thorough understanding of this pathway is essential for optimizing Riluzole therapy, minimizing adverse drug reactions, and designing future clinical trials. Further research into the genetic polymorphisms of CYP1A1 and CYP1A2 will continue to refine our ability to predict individual patient responses to Riluzole.

References

- 1. A Modeling Investigation of the CYP1A Drug Interactions of Riluzole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association between CYP1A2 activity and riluzole clearance in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Riluzole metabolism and CYP1A1/2 polymorphisms in patients with ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Key Differences Between Riluzole and N-Hydroxy Riluzole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riluzole, a benzothiazole derivative, is an established neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels. Following administration, Riluzole is extensively metabolized in the liver, with N-Hydroxy Riluzole emerging as its major and pharmacologically active metabolite. This technical guide provides a comprehensive comparison of Riluzole and this compound, focusing on their key chemical, pharmacokinetic, and pharmacodynamic differences. This document is intended to serve as a resource for researchers and professionals involved in neuropharmacology and drug development, offering a consolidated overview of the available data, experimental methodologies, and relevant signaling pathways.

Introduction

Riluzole is a cornerstone in the management of ALS, a progressive neurodegenerative disease affecting motor neurons.[1][2] Its therapeutic effect is attributed to its ability to attenuate glutamate-mediated excitotoxicity and modulate neuronal excitability.[3][4] The primary route of Riluzole metabolism is through N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) isoenzyme, yielding this compound.[5] While this compound is acknowledged as an active metabolite, a detailed comparative analysis of its pharmacological profile against the parent compound is often dispersed in the literature. This guide aims to synthesize this information, providing a clear and structured comparison to aid in further research and development efforts in the field of neuroprotective therapeutics.

Chemical and Physical Properties

Riluzole and this compound share a core benzothiazole structure but differ by the presence of a hydroxyl group on the amino substituent in the metabolite. This seemingly minor structural change can influence the physicochemical properties of the molecule, potentially affecting its solubility, polarity, and ability to interact with biological targets.

| Property | Riluzole | This compound |

| Chemical Name | 2-amino-6-(trifluoromethoxy)benzothiazole | N-hydroxy-6-(trifluoromethoxy)-2-benzothiazolamine |

| Molecular Formula | C₈H₅F₃N₂OS | C₈H₅F₃N₂O₂S |

| Molecular Weight | 234.2 g/mol | 250.2 g/mol |

| Structure |

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of Riluzole and its primary metabolite, this compound, are crucial for understanding their in vivo activity and potential for therapeutic efficacy and toxicity. While comprehensive pharmacokinetic data for this compound is less readily available compared to the parent drug, the following table summarizes the key known parameters for Riluzole.

| Parameter | Riluzole | This compound |

| Absorption | Well-absorbed (~90%) with an oral bioavailability of ~60%. High-fat meals decrease AUC by ~20% and Cmax by ~45%. | Data not readily available. As a metabolite, its formation is dependent on Riluzole's absorption and first-pass metabolism. |

| Distribution | 96% bound to plasma proteins, mainly albumin and lipoproteins. | Data not readily available. |

| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2-mediated N-hydroxylation to this compound, followed by glucuronidation. | Further metabolized via glucuronidation. |

| Elimination | The mean elimination half-life is approximately 12 hours after repeated doses. | Data not readily available. |

Pharmacodynamics: Mechanism of Action

Both Riluzole and this compound are considered pharmacologically active. Riluzole's neuroprotective effects are attributed to a combination of mechanisms. The following sections and the corresponding signaling pathway diagram illustrate these actions.

Inhibition of Voltage-Gated Sodium Channels

Riluzole is known to block voltage-gated sodium channels, preferentially targeting those in an inactivated state, which are more prevalent in damaged or depolarized neurons. This action reduces neuronal hyperexcitability. While this compound is presumed to share this activity, direct comparative potency data is scarce in the public domain.

| Compound | Target | IC₅₀ | Reference |

| Riluzole | Voltage-gated Na+ current (INa) in human skeletal muscle cells | 2.3 µM | |

| This compound | Voltage-gated Na+ channels | Data not available |

Modulation of Glutamatergic Neurotransmission

A primary mechanism of Riluzole's neuroprotective effect is the inhibition of glutamate release from presynaptic terminals. This is thought to occur, in part, through the blockade of sodium channels, which reduces the influx of calcium ions necessary for neurotransmitter release.

| Compound | Effect | IC₅₀ | Reference |

| Riluzole | Inhibition of electrically evoked [³H]-glutamate release | 19.5 µM | |

| This compound | Inhibition of glutamate release | Data not available |

Signaling Pathways